Linagliptin Methyldimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linagliptin Methyldimer is a derivative of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Linagliptin Methyldimer involves the reaction of Linagliptin with an azo catalyst and an acid. The process begins with dissolving Linagliptin in a mixed solvent of dichloromethane and ethanol. The mixture is then heated to 35°C and reacted for about 10 hours. After the reaction, the mixture is concentrated under reduced pressure, cooled, and then treated with methyl tert-butyl ether. The final product is obtained by filtering and vacuum-drying .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product, which is crucial for its use as an impurity reference substance in the quality control of Linagliptin .
Chemical Reactions Analysis
Types of Reactions
Linagliptin Methyldimer undergoes various chemical reactions, including:
Oxidation: Exposure to peroxide leads to the formation of degradation products.
Reduction: Involves the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common in the synthesis of Linagliptin derivatives.
Common Reagents and Conditions
Oxidation: Peroxide under controlled conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium carbonate as a base in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various degradation products and impurities, which are identified and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
Linagliptin Methyldimer has several scientific research applications:
Chemistry: Used as a reference substance in the synthesis and quality control of Linagliptin.
Biology: Studied for its potential effects on biological pathways related to diabetes and other metabolic disorders.
Medicine: Investigated for its role in the development of new therapeutic agents for diabetes treatment.
Industry: Utilized in the pharmaceutical industry for the production and quality control of Linagliptin
Mechanism of Action
Linagliptin Methyldimer, like Linagliptin, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of active incretin hormones, which in turn increases insulin secretion and decreases glucagon secretion. The molecular targets include the DPP-4 enzyme and the pathways involved in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Metformin: Another antidiabetic drug that improves insulin sensitivity.
Semaglutide: A GLP-1 receptor agonist that mimics the effects of incretin hormones.
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action
Uniqueness
Linagliptin Methyldimer is unique due to its specific role as an impurity in the synthesis of Linagliptin. Its presence and characterization are crucial for the quality control of Linagliptin, ensuring the safety and efficacy of the final pharmaceutical product .
Properties
Molecular Formula |
C50H56N16O4 |
---|---|
Molecular Weight |
945.1 g/mol |
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-1-[[4-[[2-[[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]methyl]quinazolin-4-yl]methyl]-4-methyl-1H-quinazolin-2-yl]methyl]-7-but-2-ynyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C50H56N16O4/c1-6-8-24-63-40-42(56-46(63)61-22-14-16-31(51)27-61)59(4)48(69)65(44(40)67)29-38-53-35-20-12-10-18-33(35)37(55-38)26-50(3)34-19-11-13-21-36(34)54-39(58-50)30-66-45(68)41-43(60(5)49(66)70)57-47(64(41)25-9-7-2)62-23-15-17-32(52)28-62/h10-13,18-21,31-32H,14-17,22-30,51-52H2,1-5H3,(H,54,58)/t31-,32-,50?/m1/s1 |
InChI Key |
CEWRYIAJQLCIAT-BZDWUGKRSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC(C5=CC=CC=C5N4)(C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCC[C@H](C1)N)N(C8=O)C)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC(C5=CC=CC=C5N4)(C)CC6=NC(=NC7=CC=CC=C76)CN8C(=O)C9=C(N=C(N9CC#CC)N1CCCC(C1)N)N(C8=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.